molecular formula C15H22N2O2 B5830712 N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide

N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide

Cat. No. B5830712
M. Wt: 262.35 g/mol
InChI Key: UNWSRRCOLVZVBC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as Fentanyl Analog, is a synthetic opioid that has been widely used in the medical field for pain management. It is a potent analgesic that is 50-100 times more potent than morphine and is commonly used in surgical procedures, cancer pain management, and palliative care.

Mechanism of Action

N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide acts on the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception. It binds to these receptors and activates a series of cellular events that ultimately reduce the sensation of pain. Additionally, N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been shown to have an effect on the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide has a range of biochemical and physiological effects. It has been shown to reduce pain perception, induce sedation, and cause respiratory depression. Additionally, it can cause nausea, vomiting, and constipation. In high doses, N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide can lead to respiratory arrest and death.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide has several advantages and limitations for lab experiments. It is a potent analgesic that can be used to study pain perception and the mechanisms of opioid receptor activation. However, its potency also makes it difficult to work with and requires careful handling. Additionally, the potential for respiratory depression and other adverse effects limits its use in animal studies.

Future Directions

There are several future directions for the study of N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide. One area of research is the development of new analogs that have improved analgesic properties and fewer adverse effects. Additionally, there is a need for further investigation into the potential of N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide as a treatment for depression and anxiety disorders. Finally, research is needed to better understand the long-term effects of N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide use, particularly in chronic pain management.
Conclusion
N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide is a synthetic opioid that has been widely used in the medical field for pain management. It is a potent analgesic that acts on the mu-opioid receptors in the brain and spinal cord. While it has several advantages for lab experiments, its potency and potential for adverse effects limit its use. There are several future directions for the study of N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide, including the development of new analogs and investigation into its potential as a treatment for mental health disorders.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide involves the reaction of 4-methylpiperidine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield the final product. This method has been optimized to produce high yields of pure N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide has been extensively studied for its analgesic properties. It has been used in clinical settings for pain management in cancer patients, postoperative pain, and chronic pain. Additionally, research has been conducted to investigate the potential of N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide as a treatment for depression and anxiety disorders.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12-6-8-17(9-7-12)11-15(18)16-13-4-3-5-14(10-13)19-2/h3-5,10,12H,6-9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWSRRCOLVZVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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